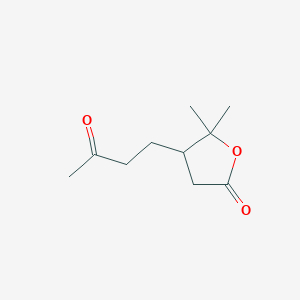

2(3H)-Furanone, dihydro-5,5-dimethyl-4-(3-oxobutyl)-

Descripción general

Descripción

El Compuesto Y-1 es un compuesto orgánico sintético conocido por sus propiedades químicas únicas y su amplia gama de aplicaciones en diversos campos. Se caracteriza por su estabilidad, reactividad y versatilidad, lo que lo convierte en un compuesto valioso en la investigación científica y los procesos industriales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El Compuesto Y-1 se puede sintetizar mediante varios métodos, dependiendo de la pureza y el rendimiento deseados. Una ruta sintética común implica la síntesis hidrotermal utilizando bentonita como materia prima . El proceso incluye la eliminación de impurezas metálicas de la bentonita, lo que mejora las propiedades físicas y la estructura del Compuesto Y-1. Las condiciones de reacción típicamente implican una relación sólido-líquido de 1 g:20 g, una presión inicial de hidrógeno de 4 MPa, un tiempo de reacción de 50 minutos y una temperatura de reacción de 370°C .

Métodos de producción industrial

En entornos industriales, el Compuesto Y-1 se produce utilizando síntesis hidrotermal a gran escala. El proceso se optimiza para lograr alta cristalinidad, fuerte acidez y una gran superficie específica. La producción industrial también se centra en la eliminación de impurezas para garantizar la eficacia del compuesto en diversas aplicaciones .

Análisis De Reacciones Químicas

Tipos de reacciones

El Compuesto Y-1 sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes

Las reacciones que involucran el Compuesto Y-1 generalmente requieren reactivos y condiciones específicos:

Oxidación: Requiere agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Requiere agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Requiere nucleófilos o electrófilos dependiendo del tipo de reacción de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones varían en función del tipo de reacción y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir óxidos, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

El Compuesto Y-1 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como catalizador en diversas reacciones químicas debido a su alta reactividad y estabilidad.

Biología: Se emplea en ensayos bioquímicos y como reactivo en experimentos de biología molecular.

Medicina: Se investiga por sus posibles efectos terapéuticos y se utiliza en el desarrollo de fármacos.

Industria: Se utiliza en la producción de materiales avanzados y como componente en procesos industriales .

Mecanismo De Acción

El mecanismo de acción del Compuesto Y-1 implica su interacción con dianas moleculares y vías específicas. Ejerce sus efectos al unirse a proteínas o enzimas diana, modulando así su actividad. La estructura del compuesto le permite interactuar con diversas vías de señalización, lo que lleva a sus diversos efectos biológicos .

Comparación Con Compuestos Similares

Compuestos similares

Óxido de itrio (Y₂O₃): Conocido por su alta estabilidad térmica y utilizado en diversas aplicaciones industriales.

Hidróxido de itrio (Y(OH)₃): Se utiliza en la síntesis de otros compuestos de itrio y como precursor en la ciencia de los materiales.

Singularidad del Compuesto Y-1

El Compuesto Y-1 se destaca por su combinación única de estabilidad, reactividad y versatilidad. A diferencia de otros compuestos similares, ofrece una gama más amplia de aplicaciones y se puede sintetizar con mayor pureza y propiedades específicas adaptadas a diversas necesidades .

Propiedades

IUPAC Name |

5,5-dimethyl-4-(3-oxobutyl)oxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-7(11)4-5-8-6-9(12)13-10(8,2)3/h8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQSAIIDOMEEOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1CC(=O)OC1(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4436-81-1, 16091-70-6 | |

| Record name | 2(3H)-Furanone, dihydro-5,5-dimethyl-4-(3-oxobutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004436811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC140633 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC140621 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC127945 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HEPTANOIC ACID, | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC36847 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-HYDROXY-4-METHYL-3-(3-OXOBUTYL)-VALERIC ACID GAMMA-LACTONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane](/img/structure/B93083.png)